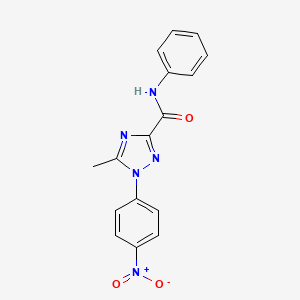![molecular formula C10H17NO2 B2864979 Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2287237-50-5](/img/structure/B2864979.png)
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate is a chemical compound that has shown potential for use in scientific research. This compound, also known as TBABH, is a bicyclic amine that has a unique structure and properties. In
Mécanisme D'action
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate acts as an agonist for the nicotinic acetylcholine receptor, which is a ligand-gated ion channel. When Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate binds to the receptor, it causes a conformational change that allows ions to flow through the channel, resulting in depolarization of the cell membrane. This depolarization leads to the release of neurotransmitters and subsequent physiological effects.
Biochemical and Physiological Effects:
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to enhance cognitive function and memory in animal models, as well as reduce pain and inflammation. Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has several advantages for use in lab experiments. It has a high affinity for the nicotinic acetylcholine receptor, making it a useful tool for studying the receptor's function. Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate is also relatively stable and easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate in lab experiments. Its high affinity for the nicotinic acetylcholine receptor can make it difficult to study other receptors or physiological processes. Additionally, its effects on the central nervous system can make it difficult to interpret results.
Orientations Futures
There are several future directions for research involving Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate. One potential area of research is the development of Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate derivatives with improved properties, such as increased specificity for certain receptors or decreased side effects. Another area of research is the investigation of Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate's effects on different physiological processes, such as its potential as a treatment for neurodegenerative diseases. Overall, Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has shown significant potential for use in scientific research and warrants further investigation.
Méthodes De Synthèse
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of tert-butyl 2-oxocyclopentanecarboxylate with (1S,2R,5R)-menthyloxycarbonyl chloride. This reaction yields Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has shown potential for use in scientific research due to its unique structure and properties. It has been found to have a high affinity for the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes such as learning, memory, and muscle contraction. Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)8-7-4-6(7)5-11-8/h6-8,11H,4-5H2,1-3H3/t6-,7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMHASRXGBDLNL-BIIVOSGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CC2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H]2C[C@H]2CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2864898.png)
![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2864900.png)
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2864901.png)
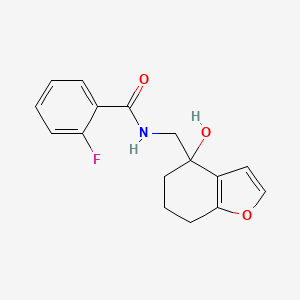
![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)
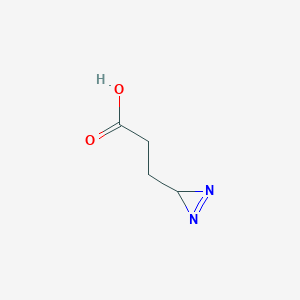
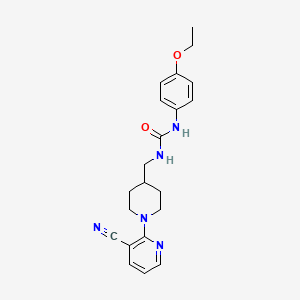
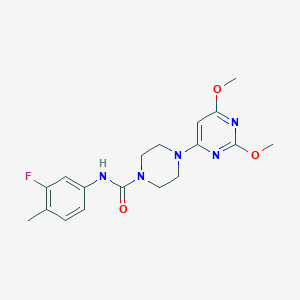
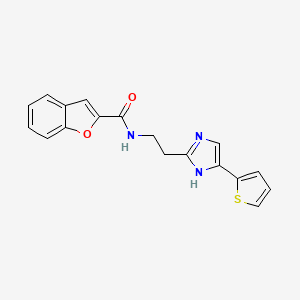

![ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2864915.png)
![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)
